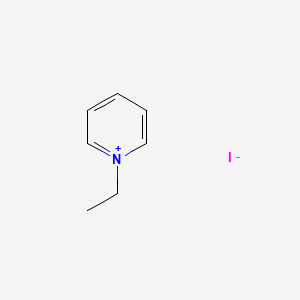

1-Ethylpyridinium iodide

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

1-ethylpyridin-1-ium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N.HI/c1-2-8-6-4-3-5-7-8;/h3-7H,2H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRVQSSHFLOXGR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=CC=C1.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049364 | |

| Record name | 1-Ethylpyridinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872-90-2 | |

| Record name | 1-Ethylpyridinium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC35668 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Ethylpyridinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ETHYLPYRIDINIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ONQ84GL0M0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 1 Ethylpyridinium Iodide

Direct Synthesis of 1-Ethylpyridinium Iodide via Quaternization Reactions

The primary and most direct method for synthesizing this compound is through the quaternization of pyridine (B92270). This reaction, a specific example of the Menshutkin reaction, involves the nucleophilic substitution of ethyl iodide by the tertiary amine, pyridine.

The mechanism is a bimolecular nucleophilic substitution (Sₙ2) reaction. The lone pair of electrons on the nitrogen atom of the pyridine ring attacks the electrophilic ethyl group of ethyl iodide. This concerted step results in the formation of a new carbon-nitrogen bond and the displacement of the iodide ion, yielding the 1-ethylpyridinium cation and the iodide counterion. The reaction is notably exothermic. dergipark.org.tr

Several conditions can be employed for this synthesis. It can be carried out by refluxing a mixture of pyridine and iodoethane, often with a molar ratio of 1:2, for an extended period. researchgate.net In some procedures, the reaction is performed by heating pyridine with ethyl iodide at elevated temperatures of 75-80°C. Following the reaction, the crude product is typically purified by washing with a non-polar solvent, such as diethyl ether or n-hexane, to remove any unreacted starting materials. dergipark.org.tr The choice of solvent can influence reaction kinetics, with polar solvents often being used.

Table 1: Summary of Selected Synthesis Conditions for Pyridinium (B92312) Iodides

Note: The study used 4-ethyl pyridine and methyl iodide, demonstrating the general applicability of the quaternization method to pyridine derivatives.

This compound as an Intermediate in Functional Pyridinium Compound Synthesis

This compound is a versatile intermediate for the synthesis of more complex and functional molecules. ontosight.ai Its utility stems from the reactivity of the pyridinium ring and the ability to exchange the iodide anion.

A significant application is in the synthesis of cyanine (B1664457) dyes. These dyes are synthesized by reacting the quaternary salt, this compound, with other heterocyclic quaternary salts in the presence of a basic catalyst like piperidine. ias.ac.inlew.rocore.ac.uk For instance, monomethine cyanine dyes are produced through the reaction of this compound with other N-ethyl quaternary salts of pyridine, quinoline, or isoquinoline (B145761) in an ethanol (B145695) solvent. lew.ro These dyes have applications as photosensitizers. ias.ac.in

Furthermore, the iodide anion can be substituted to create different pyridinium salts with tailored properties, such as ionic liquids. The compound also serves as a foundational structure for fluorescent probes; for example, it is a precursor in the synthesis of 2,4-Bis(2-(4-(dimethylamino)phenyl)vinyl)-1-ethylpyridinium iodide, a styrylpyridinium dye used in bioimaging. vulcanchem.comontosight.ai

Table 2: Examples of Functional Compounds Derived from this compound

Preparation of this compound-Based Complex Salts

This compound and its derivatives can act as cations in the formation of complex metal salts. These salts are typically prepared by reacting the pyridinium iodide with a transition metal halide, which acts as a Lewis acid. dergipark.org.truomosul.edu.iq

Research on the closely related 1-methyl-4-ethylpyridinium iodide ([MEPy]I) demonstrates the general synthetic strategy. dergipark.org.trscinito.airesearchgate.net Complex salts were formed by reacting the pyridinium iodide with metal chlorides such as iron(III) chloride (FeCl₃), cobalt(II) chloride (CoCl₂), nickel(II) chloride (NiCl₂), and copper(II) chloride (CuCl₂). dergipark.org.tr The reaction is typically performed by dissolving the pyridinium salt in a solvent like ethanol, followed by the addition of the metal salt, often dissolved in water. The mixture is refluxed with stirring, after which the complex salt precipitates upon cooling and concentration. dergipark.org.tr The stoichiometry of the reactants determines the final structure of the complex, with molar ratios of pyridinium salt to metal chloride of 1:1 and 2:1 being reported. dergipark.org.trscinito.ai These complex salts have been investigated for applications such as extractive desulfurization. dergipark.org.truomosul.edu.iq

Table 3: Synthesis of Transition Metal Complex Salts from a Pyridinium Iodide Derivative

Note: The source used 1-methyl-4-ethylpyridinium iodide ([MEPy]I), a closely related derivative, illustrating the general methodology.

Derivatization of this compound for Functionalized Organic Frameworks

The derivatization of this compound is a key strategy for creating functionalized organic molecules that can serve as components of larger, structured systems. While not strictly forming extended porous frameworks like metal-organic frameworks (MOFs) in the cited research, these derivatives are essential building blocks for materials with specific functions.

The synthesis of styrylpyridinium dyes is a prime example of such derivatization. ontosight.ai Compounds like 2-[4-(Dimethylamino)styryl]-1-ethylpyridinium iodide (DASPEI) are created by modifying the core 1-ethylpyridinium structure. sigmaaldrich.com This derivatization adds conjugated styryl arms and functional groups (like dimethylamino), which are crucial for the molecule's fluorescent properties, making it a valuable tool for applications like cell staining and fluorescent microscopy. ontosight.aisigmaaldrich.com

Another form of derivatization involves anion exchange. The iodide in this compound can be replaced with other anions to form new ionic liquids with different physical and chemical properties, such as altered solubility, viscosity, or thermal stability. nih.gov For example, 1-ethylpyridinium chloride, formed via anion exchange, has been studied for its ability to dissolve and process lignocellulosic biomass, which then forms humins that can act as cation adsorbents. researchgate.net This highlights how derivatization of the parent salt leads to functional materials for environmental applications. The synthesis of ligands from pyridinium salts for use in transition metal complexes further illustrates the creation of functional chemical systems. whiterose.ac.uk

Table of Mentioned Compounds

Theoretical and Computational Investigations of 1 Ethylpyridinium Iodide Systems

Electronic Structure Elucidation of 1-Ethylpyridinium Iodide via Density Functional Theory

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic properties of ionic systems. For this compound, DFT calculations reveal crucial details about charge distribution, molecular orbitals, and the nature of the cation-anion interactions that govern its behavior.

Studies using DFT have shown that in the most stable conformers of 1-ethylpyridinium-based ionic liquids, the iodide anion (I⁻) tends to position itself almost vertically to the plane of the pyridinium (B92312) ring. This is in contrast to smaller halide anions like chloride (Cl⁻) and bromide (Br⁻), which prefer to lie nearly in the plane of the ring. researchgate.net This positioning is a result of the complex interplay between electrostatic forces, dispersion interactions, and the size of the anion.

The electronic structure is further characterized by the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a key determinant of the molecule's stability and reactivity. researchgate.net In the 1-ethylpyridinium cation, the HOMO is typically located on the iodide anion, while the LUMO is centered on the pyridinium ring. This separation of charge is fundamental to its properties as an ionic liquid.

Natural Bond Orbital (NBO) analysis, a method used in conjunction with DFT, provides a more detailed picture of the bonding and charge transfer within the this compound ion pair. researchgate.net NBO analysis quantifies the stabilization energy arising from donor-acceptor interactions, revealing the strength of the interactions between the cation and anion. researchgate.net

Conformational Analysis and Intermolecular Interactions in this compound-Based Ionic Liquids

The flexibility of the ethyl group and the various possible arrangements of the iodide anion around the pyridinium cation lead to a complex conformational landscape for this compound. Computational methods are essential for identifying the most stable conformers and understanding the energetic barriers between them.

Theoretical studies have identified several stable structures for pyridinium-based ionic liquids, with the anion positioned at different locations around the cation. acs.org For this compound, the iodide anion can interact with the pyridinium ring through two primary types of non-covalent interactions: anion-π interactions and hydrogen bonding. acs.org

Anion-π interactions occur between the negatively charged iodide and the electron-deficient π-system of the pyridinium ring. acs.org Simultaneously, the iodide anion can form hydrogen bonds with the hydrogen atoms on the pyridinium ring, particularly those at the ortho-position to the nitrogen atom, and the hydrogen atoms of the N-ethyl group's methylene (B1212753) substituent. acs.org Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analyses have shown that both anion-π and hydrogen bonding interactions are of similar strength in related pyridinium iodide systems, with interaction energies in the range of 1.2 ± 0.2 kcal/mol. acs.org

Table 1: Calculated Intermolecular Interaction Energies in a Related Pyridinium Iodide System

| Interaction Type | Interaction Energy (kcal/mol) |

| Hydrogen Bonding | 1.2 ± 0.2 |

| Anion-π Contact | 1.2 ± 0.2 |

Data derived from a study on 1-ethyl-4-carbomethoxypyridinium iodide, providing insight into the types of interactions present in this compound systems. acs.org

Predictive Modeling of Spectroscopic Signatures for this compound

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic signatures of molecules, including vibrational (Infrared and Raman) and electronic (UV-Visible) spectra.

Time-dependent DFT (TD-DFT) calculations can be used to predict the UV-Visible absorption spectrum of this compound. researchgate.net These calculations help to identify the electronic transitions responsible for the observed absorption bands. For similar pyridinium derivatives, the maximum absorption wavelength (λmax) has been calculated in various solvents, demonstrating the influence of the solvent environment on the electronic transitions. researchgate.net

The vibrational frequencies of this compound can be calculated using DFT, and these theoretical spectra can be compared with experimental Fourier-transform infrared (FT-IR) and Raman spectra. researchgate.net This comparison aids in the assignment of specific vibrational modes to the observed spectral bands. For instance, in triiodide systems, the symmetric stretching vibration of the triiodide anion is Raman active and typically appears in the 100–120 cm⁻¹ range. mdpi.com

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted computationally. uky.edu For N-ethylpyridinium iodide, the calculated ¹H NMR chemical shifts show characteristic signals for the protons on the pyridinium ring and the ethyl group. uky.edu These theoretical predictions are invaluable for confirming molecular structures and understanding the electronic environment of the different nuclei. uky.edu

Table 2: Predicted Spectroscopic Data for N-Ethylpyridinium Iodide

| Spectroscopic Technique | Predicted Chemical Shifts (δ, ppm) |

| ¹H NMR (in DMSO-D6) | 9.14 (2H, d, C2&C6-H), 8.60 (1H, t, C4-H), 8.16 (2H, t, C3&C5-H), 4.67 (2H, q, C'1-CH2), 1.53 (3H, t, C'2-CH3) |

Data obtained from studies on N-ethylpyridinium iodide. uky.edu

Computational Studies on Reaction Pathway Energetics Involving this compound

Computational methods are also employed to investigate the energetics of chemical reactions involving this compound. This includes calculating the activation energies and reaction enthalpies for various transformations.

Furthermore, the decomposition pathways of this compound can be explored theoretically. These studies can identify the most likely decomposition products and the energy barriers associated with their formation. For example, high-level ab initio molecular orbital theory has been used to calculate the heats of formation of reactants and products for homolytic bond fission pathways in other complex molecules. acs.org

In the context of its applications, such as in biomass conversion, computational studies can elucidate the mechanism by which this compound facilitates the breakdown of complex biopolymers like cellulose (B213188). These models can show how the ionic liquid disrupts the hydrogen bond network within cellulose, leading to its depolymerization.

Advanced Spectroscopic Characterization Techniques for 1 Ethylpyridinium Iodide

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-Ethylpyridinium Iodide

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide unambiguous evidence for the compound's structure by mapping the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum, the formation of the pyridinium (B92312) salt results in a significant downfield shift of the aromatic protons compared to neutral pyridine (B92270), due to the deshielding effect of the positive charge on the nitrogen atom. The protons on the pyridine ring typically appear in the range of δ 8.0–9.5 ppm. The ethyl group protons also give characteristic signals: the methylene (B1212753) protons (–CH₂–) adjacent to the positively charged nitrogen are deshielded and appear as a quartet, while the terminal methyl protons (–CH₃) appear as a triplet further upfield. Quantum-chemical calculations have been employed to evaluate the structure of this compound ion pairs and to assist in the interpretation of NMR spectra. nih.gov

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The carbon atoms of the pyridinium ring are observed in the aromatic region of the spectrum, with their exact positions influenced by the electron-withdrawing effect of the quaternary nitrogen. The ethyl group carbons are found in the aliphatic region. While specific literature values for this compound can be found in spectral databases, a representative set of assignments is provided below. nih.gov

Interactive Table 1: Representative NMR Data for 1-Ethylpyridinium Cation

| Nucleus | Atom Position | Typical Chemical Shift (ppm) | Multiplicity |

| ¹H | Pyridinium H-2, H-6 | ~9.0 - 9.2 | Doublet |

| ¹H | Pyridinium H-4 | ~8.5 - 8.7 | Triplet |

| ¹H | Pyridinium H-3, H-5 | ~8.1 - 8.3 | Triplet |

| ¹H | N-CH₂- | ~4.7 - 4.9 | Quartet |

| ¹H | -CH₃ | ~1.6 - 1.8 | Triplet |

| ¹³C | Pyridinium C-2, C-6 | ~145 - 147 | CH |

| ¹³C | Pyridinium C-4 | ~144 - 146 | CH |

| ¹³C | Pyridinium C-3, C-5 | ~128 - 130 | CH |

| ¹³C | N-CH₂- | ~55 - 57 | CH₂ |

| ¹³C | -CH₃ | ~16 - 18 | CH₃ |

Vibrational Spectroscopy (IR and Raman) of this compound and its Derivatives

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of this compound. These methods provide a molecular fingerprint, allowing for the identification of functional groups and the study of intermolecular interactions.

The IR spectrum of N-ethylpyridinium iodide shows characteristic bands that confirm its structure. The formation of the quaternary salt leads to changes in the vibrations of the pyridine ring. A strong band appearing around 1630 cm⁻¹ is characteristic of the C=N⁺ vibration in the heterocyclic ring. pw.edu.pl The aromatic C-H stretching vibrations are typically observed in the 3150–3000 cm⁻¹ region. pw.edu.pl Vibrations associated with the ethyl group, including C-H stretching and bending modes, are also present. The interaction between the cation and the iodide anion can sometimes be observed in the far-IR region, where the C-I stretching mode appears around 500-600 cm⁻¹.

Raman spectroscopy provides complementary information. It is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. For pyridinium-based ionic liquids, Raman can be used to monitor the structural dynamics, including cation-anion interactions. For instance, the symmetric stretching modes of the triiodide ion (I₃⁻), if present as an impurity or a deliberate component, are readily detected by Raman spectroscopy at around 111 cm⁻¹. researchgate.net

Interactive Table 2: Key Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Spectroscopy Method | Reference |

| ~3111 - 3137 | Aromatic C-H Stretch | IR | pw.edu.pl |

| ~1630 | Pyridinium Ring C=N⁺ Stretch | IR | pw.edu.pl |

| ~1490 | Pyridinium Ring C=C Stretch | IR | pw.edu.pl |

| ~1180 | Exocyclic N-C Stretch (N-Ethyl) | IR | pw.edu.pl |

| ~750 | C-H out-of-plane deformation (Pyridyl group) | IR | researchgate.net |

| ~500 - 600 | C-I Stretch | IR, Raman |

Electronic Absorption (UV-Vis) and Luminescence Spectroscopy of this compound Derivatives

The electronic properties of this compound and its derivatives are primarily investigated using UV-Visible (UV-Vis) and luminescence (fluorescence) spectroscopy. A key feature in the UV-Vis spectrum of this compound is the appearance of a charge-transfer (CT) band. nih.gov This absorption arises from the transfer of an electron from the iodide anion (donor) to the pyridinium cation (acceptor) upon photoexcitation. nih.govresearchgate.net The position of this CT band is highly sensitive to the polarity of the solvent. nih.gov For the this compound ion pair, the CT band shows a clear splitting due to spin-orbit interaction in the excited state. nih.gov In neat this compound liquid, a broad CT band appears at a longer wavelength relative to the S₁(ππ*) transition of the pyridinium cation. nih.gov

Derivatives of this compound, particularly styryl dyes, exhibit interesting photophysical properties. These "push-pull" molecules, containing an electron-donating group and the electron-accepting pyridinium moiety connected by a π-conjugated bridge, often display strong absorption in the visible region and can be highly fluorescent.

A prominent example is 2-[4-(dimethylamino)styryl]-1-ethylpyridinium iodide (often referred to as DASPEI). This dye is known for its use as a fluorescent probe. In methanol, it exhibits a strong absorption maximum (εmax) between 457-463 nm. sigmaaldrich.comsigmaaldrich.com Another derivative, trans-4-[4-(dimethylamino)styryl]-1-methylpyridinium iodide (t-DSMI), is used as a fluorescent probe for anion recognition, with a maximum emission wavelength around 582 nm when complexed. ias.ac.in The absorption and emission properties of these derivatives are highly dependent on the solvent and their local environment, a characteristic known as solvatochromism.

Interactive Table 3: Photophysical Properties of this compound and its Derivatives

| Compound | Solvent/State | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Notes | Reference |

| This compound | Dichloromethane | Charge-Transfer Band | - | CT band from I⁻ to pyridinium⁺; position is solvent-dependent. | nih.gov |

| 2-[4-(Dimethylamino)styryl]-1-ethylpyridinium iodide (DASPEI) | Methanol | 457-463 | ~605 | Used as a fluorescent probe for mitochondria. | sigmaaldrich.comsigmaaldrich.com |

| 4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide (t-DSMI) | Water (complexed) | ~458 | 582 | Used as a fluorescent probe for anion recognition. | ias.ac.in |

| 4-(5-(4-chlorophenylazo)-2-hydroxystyryl)-1-methylpyridinium iodide | Ethanol (B145695) | 524, 432, 354 | - | Example of an arylazo derivative with multiple absorption bands. | scienceopen.com |

Mass Spectrometry (MS) for Molecular Integrity Assessment of this compound

Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight and assessing the purity and integrity of this compound. Since it is an ionic compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed.

In ESI-MS, the analysis of this compound in the positive ion mode will show a prominent peak corresponding to the 1-ethylpyridinium cation [C₇H₁₀N]⁺. The theoretical mass-to-charge ratio (m/z) for this cation is approximately 108.08. The observation of this peak at the correct m/z value confirms the identity of the cationic component of the salt. The molecular weight of the intact salt is 235.07 g/mol . nih.gov

Tandem mass spectrometry (MS/MS) can be used to further probe the structure of the cation. Collision-induced dissociation (CID) of the [C₇H₁₀N]⁺ parent ion would produce characteristic fragment ions, providing further structural confirmation. For instance, studies on related 2-alkyl-1-ethylpyridinium cations have shown fragmentation patterns that help elucidate the structure. rsc.org The iodide anion is typically not observed in positive ion mode ESI-MS but can be detected in negative ion mode. The combination of identifying the correct cation and anion masses provides a definitive assessment of the compound's molecular integrity.

Interactive Table 4: Mass Spectrometry Data for the 1-Ethylpyridinium Cation

| Ion | Formula | Ionization Mode | Theoretical m/z | Notes |

| 1-Ethylpyridinium Cation | [C₇H₁₀N]⁺ | ESI (+) | 108.08 | Confirms the identity and molecular mass of the cationic part of the salt. |

| This compound | C₇H₁₀IN | - | 235.07 (M.W.) | The molecular weight of the neutral salt. Not typically observed as a single entity in ESI-MS. |

| Dimer/Cluster Ion (example) | [(C₇H₁₀N)₂I]⁺ | ESI (+) | 343.07 | Cluster ions containing the cation and anion are sometimes observed, depending on ESI conditions. |

Applications of 1 Ethylpyridinium Iodide in Fundamental Chemical Research

1-Ethylpyridinium Iodide as a Component in Ionic Liquid Systems for Reaction Media

This compound is a significant compound in the formulation of ionic liquids, which serve as alternative reaction media to traditional volatile organic solvents. tcichemicals.com Ionic liquids are salts that are in a liquid state at relatively low temperatures (typically below 100 °C) and are composed entirely of ions. mdpi.com Their unique properties, such as low vapor pressure, high thermal stability, and non-flammability, make them attractive for "green chemistry" applications. tcichemicals.commdpi.com The 1-ethylpyridinium cation, paired with the iodide anion, creates a solvent environment with distinct solvating capabilities and reactivity.

The utility of this compound as a component in reaction media has been explored in various contexts, notably in biomass processing. Research into the reaction behavior of cellulose (B213188) in different pyridinium-based ionic liquids revealed that the nature of the anion is critical. researchgate.net In one study, cellulose was treated with 1-ethylpyridinium chloride ([EtPy][Cl]), 1-ethylpyridinium bromide ([EtPy][Br]), and this compound ([EtPy][I]) at 120 °C. The results showed that [EtPy][Cl] completely dissolved and depolymerized the cellulose, while [EtPy][Br] only partially reacted with it. researchgate.net In stark contrast, this compound did not dissolve or react with the cellulose at all under these conditions. researchgate.net This demonstrates the profound influence of the iodide anion on the ionic liquid's ability to disrupt the hydrogen-bonding network of cellulose. researchgate.net

Another application is in the synthesis of nanomaterials. For instance, this compound has been used as the ionic liquid medium for the preparation of a ZnS/ZnO heterostructure semiconductor. irost.ir The reaction between zinc chloride (ZnCl₂) and sodium sulfide (B99878) (Na₂S) was carried out in ethyl pyridinium (B92312) iodide via a reflux route. irost.ir The study found that the molar ratio of the ionic liquid was a critical parameter in the formation of the desired heterostructure, highlighting its role in controlling the reaction outcome and the final product's morphology and properties. irost.ir

The physical properties of the ionic liquid, which dictate its suitability as a reaction medium, are heavily influenced by both the cation and the anion. Theoretical studies using density functional theory (DFT) on pyridinium-based ionic liquids have shown that the iodide anion prefers a position almost vertical to the plane of the pyridinium ring, unlike chloride and bromide anions which tend to lie in the plane. researchgate.net This positioning affects intermolecular forces and bulk properties like viscosity and solvation power. The interaction between the cation and anion is weaker for iodide compared to chloride and bromide, a factor that influences its behavior as a solvent. researchgate.net

| Ionic Liquid | Reactivity with Cellulose (120 °C) | Key Finding | Reference |

| 1-Ethylpyridinium Chloride ([EtPy][Cl]) | Complete dissolution and depolymerization | Acts as both a solvent and a reagent for depolymerization and subsequent polymerization. | researchgate.net |

| 1-Ethylpyridinium Bromide ([EtPy][Br]) | Partial reaction | Shows intermediate reactivity compared to the chloride and iodide analogues. | researchgate.net |

| This compound ([EtPy][I]) | No dissolution or reaction | The iodide anion significantly reduces the ionic liquid's ability to dissolve cellulose under the tested conditions. | researchgate.net |

Catalytic Roles of this compound and its Derivatives in Organic Transformations

While this compound itself is more commonly used as a solvent or electrolyte component, its derivatives have been developed as effective catalysts in organic synthesis. By modifying the anion, the properties of the pyridinium salt can be tuned to impart catalytic activity.

A prominent example is the synthesis and application of N-ethylpyridinium hydrogen sulfate (B86663) ([EtPy][HSO₄]). This derivative is prepared from this compound by reacting it with sulfuric acid. iau.ir The resulting ionic liquid has been successfully employed as an efficient and recyclable catalyst for the synthesis of indoles and bis(indolyl)methanes in aqueous media. iau.ir The catalytic activity stems from the acidic nature of the hydrogen sulfate anion, which facilitates the desired transformations under green chemistry principles. iau.ir

The broader family of pyridinium-based ionic liquids has been investigated for its catalytic potential in various reactions. For example, N-ethylpyridinium tetrafluoroborate (B81430) ([EPy][BF₄]) and N-butylpyridinium nitrate (B79036) ([BuPy][NO₃]) have been shown to be efficient reaction media that accelerate the DABCO-catalyzed Morita–Baylis–Hillman reaction, leading to good yields in short reaction times. researchgate.net In the presence of [EPy][BF₄], even a less reactive and cheaper tertiary amine like hexamethylenetetramine (HMTA) can effectively catalyze the reaction. researchgate.net These studies underscore the role of the pyridinium ionic liquid in not just acting as a solvent but also in promoting the catalytic cycle. researchgate.netnjit.edu

The catalytic efficiency is often linked to the ionic liquid's ability to stabilize intermediates or activate reactants. In the case of C-N coupling reactions, quaternized pyridinium salts like 4-chloro-1-methylpyridinium iodide have shown enhanced activity compared to their non-quaternized precursors (e.g., 4-chloropyridine) due to the activation of the chlorine atom by the positively charged nitrogen. muni.cz

| Catalyst / Ionic Liquid | Reaction | Role | Key Finding | Reference |

| N-Ethylpyridinium Hydrogen Sulfate ([EtPy][HSO₄]) | Synthesis of indoles and bis(indolyl)methanes | Acid catalyst | An efficient and recyclable catalyst derived from this compound for C-N bond formation. | iau.ir |

| N-Ethylpyridinium Tetrafluoroborate ([EPy][BF₄]) | Morita–Baylis–Hillman reaction | Reaction medium / Co-catalyst | Accelerates the amine-catalyzed reaction and enables the use of less reactive catalysts. | researchgate.net |

| 4-Chloro-1-methylpyridinium Iodide | C-N coupling with 4-methoxyaniline | Activated reagent | The quaternized nitrogen activates the chlorine atom for nucleophilic substitution. | muni.cz |

Investigation of Reaction Mechanisms Involving this compound as a Reagent

This compound and its structural analogues serve as crucial precursors for the in situ generation of pyridinium ylides, which are key intermediates in 1,3-dipolar cycloaddition reactions. nih.gov An ylide is a neutral molecule with a formal positive and a formal negative charge on adjacent atoms. In this case, a base is used to deprotonate the carbon atom adjacent to the pyridinium nitrogen, forming a pyridinium ylide. This ylide can then react as a 1,3-dipole with various dipolarophiles, such as alkynes, to synthesize indolizine (B1195054) derivatives. nih.govresearchgate.net

The mechanism involves the initial alkylation of a pyridine (B92270) derivative to form the corresponding pyridinium salt, such as this compound. nih.gov In the presence of a base like potassium carbonate, the ylide is generated and subsequently undergoes a cycloaddition with an alkyne. The resulting dihydroindolizine intermediate then aromatizes, often through air oxidation, to yield the final indolizine product. nih.gov

Research has focused on optimizing this reaction for applications like fluorogenic coupling, or "click" chemistry. The reactivity of the pyridinium salt precursor is highly dependent on the substituents on the pyridine ring. nih.govresearchgate.net Electron-withdrawing groups on the pyridinium ring lower the pKa of the precursor salt, facilitating ylide formation under milder conditions, such as at room temperature in aqueous buffers (pH 7.5). nih.govresearchgate.net For instance, pyridinium salts with acetyl (COCH₃) or cyano (CN) groups show significantly higher yields in cycloaddition reactions compared to those with less electron-withdrawing substituents. nih.gov

| Pyridinium Salt Substituent (R₁) | Dipolarophile | Base | Yield of Indolizine | Key Finding | Reference |

| -H | Ethyl propiolate | K₂CO₃ | Low | Low reactivity without an electron-withdrawing group. | nih.gov |

| -COCH₃ | Ethyl propiolate | K₂CO₃ | 77% | Electron-withdrawing group efficiently stabilizes the ylide, favoring the cycloaddition. | nih.gov |

| -CN | Ethyl propiolate | K₂CO₃ | 81% | Strong electron-withdrawing group provides the highest yield under these conditions. | nih.gov |

While not directly initiated by this compound, related studies on Fischer carbene complexes show their participation in various cycloaddition reactions, such as [4+1] and [2+1] cycloadditions, to form cyclic compounds like cyclopentenones and vinylcyclopropanes. researchgate.netuwindsor.ca These reactions highlight the broader importance of cycloaddition pathways in organometallic and heterocyclic chemistry.

The electrochemical behavior of the iodide/triiodide (I⁻/I₃⁻) redox couple is of fundamental interest, particularly for applications in energy storage systems like dye-sensitized solar cells (DSSCs) and redox flow batteries. acs.orgresearchgate.net this compound provides an ionic liquid matrix for studying the electro-oxidation of the iodide anion.

2I⁻ ⇌ I₂ + 2e⁻

I₂ + I⁻ ⇌ I₃⁻

2I₃⁻ ⇌ 3I₂ + 2e⁻

Studies using voltammetric techniques in various ionic liquids, including those similar to this compound, have revealed unexpected complexities in this mechanism. acs.org The kinetics and thermodynamics of these electron transfer steps are highly dependent on the nature of the ionic liquid's cation and anion, which affect mass transport, ion pairing, and the stability of the triiodide ion. acs.orgoup.com For example, the viscosity of the ionic liquid medium, influenced by the cation structure, plays a critical role in the diffusion of the redox species to the electrode surface. researchgate.net

Electrochemical Studies of 1 Ethylpyridinium Iodide Systems

1-Ethylpyridinium Iodide as an Electrolyte Component in Energy Conversion Devices

This compound has been primarily investigated as a component in electrolytes for dye-sensitized solar cells (DSSCs). researchgate.netunair.ac.id In these devices, the electrolyte plays the crucial role of regenerating the photo-oxidized dye and transporting charge between the photoanode and the counter electrode. nih.gov The iodide/triiodide (I⁻/I₃⁻) redox couple is the most common and efficient mediator used in DSSCs, and this compound serves as a source of the iodide ions necessary for this redox shuttle. nih.govnih.gov

Ionic liquids are favored over traditional organic solvents in DSSC electrolytes because of their non-flammability, low vapor pressure, and greater thermal and chemical stability, which can improve the long-term durability and safety of the devices. researchgate.netscispace.com this compound has been used in the formulation of eutectic ionic liquid mixtures, which are mixtures of two or more components that result in a new material with a lower melting point. For instance, it has been combined with other ionic liquids like 1-ethyl-3-methylimidazolium (B1214524) iodide ([C₂C₁im]I) to create solvent-free electrolytes for DSSCs. researchgate.netunair.ac.id

Table 1: Photovoltaic Performance of a DSSC with a Eutectic Ionic Liquid Electrolyte Data derived from a study on eutectic mixtures for DSSCs.

| Parameter | Value | Reference |

| Electrolyte Composition | [C₂C₁im]I : [C₄py]I : I₂ (5 wt%) | researchgate.net |

| Short-Circuit Current (Jsc) | 2.68 mA cm⁻² | researchgate.net |

| Open-Circuit Voltage (Voc) | 0.43 V | researchgate.net |

| Fill Factor (FF) | 0.44 | researchgate.net |

| Power Conversion Efficiency (PCE) | 0.51% | researchgate.net |

Ionic Conductivity and Charge Transport Mechanisms in this compound-Containing Electrolytes

High ionic conductivity is essential for an electrolyte to efficiently transport charge in an electrochemical device. researchgate.net The conductivity of electrolytes containing this compound is influenced by factors such as viscosity, temperature, and the nature of the co-components. In ionic liquids, charge transport occurs via the movement of the constituent ions—in this case, the 1-ethylpyridinium cation ([C₂Py]⁺) and the iodide anion (I⁻).

Studies on eutectic mixtures of pyridinium (B92312) and imidazolium-based iodides have been conducted to optimize physicochemical properties like viscosity and ionic conductivity for DSSC applications. researchgate.netunair.ac.id The formation of eutectic mixtures can lead to a significant decrease in viscosity compared to the individual components, which in turn enhances ion mobility and conductivity. scispace.com

Research has quantified the ionic conductivity of various eutectic ionic liquid electrolytes. For example, a mixture of {0.50[C₂C₁im]I : 0.50[C₄py]I} with the addition of 50 wt% iodine (I₂) exhibited a high ionic conductivity, demonstrating its potential for electrolyte applications. researchgate.netunair.ac.id

Table 2: Ionic Conductivity of a Eutectic Ionic Liquid Electrolyte

| Electrolyte Composition | Ionic Conductivity (mS·cm⁻¹) | Reference |

| {0.50[C₂C₁im]I : 0.50[C₄py]I : I₂(50 wt%)} | 9.67 | researchgate.netunair.ac.id |

Redox Behavior of the Iodide/Triiodide Couple in this compound Media

The iodide/triiodide (I⁻/I₃⁻) redox couple is central to the function of DSSCs and its behavior is intricately linked to the electrolyte medium. nih.gov The fundamental electrochemical processes involve the oxidation of iodide ions at the counter electrode and the subsequent reduction of the resulting triiodide at the photoanode to regenerate the dye.

Oxidation at the counter electrode: 3I⁻ → I₃⁻ + 2e⁻

Reduction at the photoanode (dye regeneration): I₃⁻ + 2e⁻ → 3I⁻

In reality, the process is more complex and involves intermediate species and equilibria. nih.govmonash.edu The oxidation of iodide initially produces an iodine radical, which then reacts with another iodide ion to form the diiodide radical anion (I₂⁻). Two of these radicals then disproportionate to form triiodide and iodide. nih.gov

The primary equilibrium governing the system is the formation of triiodide from iodide and molecular iodine:

I⁻ + I₂ ⇌ I₃⁻

Cyclic voltammetry is a key technique used to study this redox system. It allows for the determination of formal potentials and provides insight into the chemical reactions coupled with the electron transfer steps. monash.edu Studies in various ionic liquids have shown that the iodide oxidation process is complicated by the homogeneous chemical reaction of triiodide formation. monash.edu While specific studies focusing exclusively on this compound media are part of a broader research area, the principles derived from studies in other aprotic ionic liquids are generally applicable. nih.govmonash.edu

Material Science Applications of 1 Ethylpyridinium Iodide

Development of 1-Ethylpyridinium Iodide Derivatives for Nonlinear Optical (NLO) Materials

Organic nonlinear optical (NLO) materials are of significant interest for their potential applications in optical frequency conversion, high-speed information processing, and photonics. semanticscholar.org Derivatives of this compound, particularly those belonging to the stilbazolium family, have been synthesized and investigated for their NLO properties. These materials typically possess a donor-π-acceptor (D-π-A) structure, where the pyridinium (B92312) ring acts as an electron acceptor.

Research has focused on modifying the structure of the 1-ethylpyridinium cation to enhance the material's second or third-order NLO response. For instance, the stilbazolium derivative 2-[2-(2,4-dimethoxy-phenyl)-vinyl]-1-ethyl-pyridinium iodide (DMPI) was synthesized and grown as a single crystal. researchgate.net Studies revealed that DMPI crystallizes in a centrosymmetric space group, which is typically not conducive to second-order NLO effects, but its suitability for third-order NLO applications was highlighted. researchgate.net The crystal demonstrated good thermal stability up to 232 °C and a wide transparency range in the visible spectrum (481 to 800 nm), making it a candidate for various optoelectronic and NLO applications. researchgate.net

The nonlinear absorption properties of related stilbazolium derivatives have also been explored. While the specific compound was a methylpyridinium iodide analog, the study provides insight into the behavior of this class of materials. spiedigitallibrary.org The investigation of compounds like trans-4-[4-(dimethylamino)styryl]-1-methylpyridinium iodide (DASPI) showed that the nature of the electron-donating group significantly influences the nonlinear absorption behavior. spiedigitallibrary.org Furthermore, the creation of organic-inorganic hybrid crystals, such as those combining pyridinium iodide derivatives with cadmium iodide, has been explored to develop new NLO materials. researchgate.net For example, bis(4-dimethylamino-1-methylpyridinium) tetraiodocadmate was found to have a non-centrosymmetric crystal structure, a prerequisite for second-order NLO activity. researchgate.net

| Compound Derivative | NLO Property Investigated | Key Finding |

| 2-[2-(2,4-Dimethoxy-phenyl)-vinyl]-1-ethyl-pyridinium iodide (DMPI) | Third-order NLO | Thermally stable up to 232 °C with a wide transparency range (481-800 nm). researchgate.net |

| trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide (DASPI) | Nonlinear absorption | The electron-donating group significantly influences nonlinear absorption. spiedigitallibrary.org |

| Bis(4-dimethylamino-1-methylpyridinium) tetraiodocadmate | Second-order NLO | Forms a non-centrosymmetric crystal, showing potential for second-harmonic generation. researchgate.net |

Integration of this compound into Optoelectronic Device Components

The properties of this compound and its derivatives make them suitable for integration into various optoelectronic devices. Their role often involves facilitating charge transport or contributing to the emissive layer of devices like organic light-emitting diodes (OLEDs).

Poly(ionic liquid)s (PILs) derived from pyridinium salts have been successfully used as electron injection layers (EILs) in solution-processed OLEDs. researchgate.net Specifically, poly-(N-alkyl-4-vinyl-pyridinium iodide)s were synthesized and incorporated into OLEDs. These PIL-based EILs resulted in devices with lower driving voltages compared to conventional devices using 8-quinolinolato lithium. The performance was found to be dependent on the length of the alkyl chain attached to the pyridinium ring, with longer chains proving more effective in reducing the driving voltage. researchgate.net

In another application, derivatives of this compound are components of luminescent ionic copper-iodine clusters. researchgate.net For example, Cu₄I₆(4-dimethylamino-1-ethylpyridinium)₂ crystals exhibit anomalous pressure-induced blue-shifted luminescence. This behavior is attributed to dominant through-space charge-transfer (TSCT) interactions, which presents possibilities for developing new lighting and display materials. researchgate.net Similarly, one-dimensional Cu₄I₆(4-dimethylamino-1-ethylpyridinium)₂ nanorods have been developed for X-ray imaging applications, exhibiting a high photoluminescence quantum yield of 92.2% with yellow emission. acs.org These findings underscore the potential of integrating this compound derivatives into advanced optoelectronic systems. researchgate.net

This compound-Based Fluorescent Probes for Advanced Imaging Methodologies

A significant application of this compound derivatives is in the field of bio-imaging as fluorescent probes. The compound 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide, commonly known as DASPEI, is a well-studied fluorescent dye. fishersci.capubcompare.ai DASPEI is a cationic styryl dye that is used for staining mitochondria in living cells. fishersci.capubcompare.ai

The mechanism of action for DASPEI involves its accumulation in mitochondria, which is driven by the mitochondrial membrane potential. fishersci.ca Its chemical structure, featuring a pyridinium ring linked to a diethylamino or dimethylamino phenyl group, is responsible for its fluorescent properties. ontosight.ai Upon excitation with blue light, the dye emits a bright green or yellow fluorescence, allowing for the visualization of mitochondria and other membrane-bound organelles. researchgate.netpubcompare.ai

DASPEI is valued for its:

High Signal Sensitivity : It allows for the observation of subtle electrical changes in living cells. pubcompare.ai

Large Stokes Shift : This property, which is the difference between the absorption and emission maxima, is beneficial for fluorescence microscopy. fishersci.ca

Low Cytotoxicity : This enables real-time monitoring of cellular processes without significantly harming the cells.

These characteristics make DASPEI a valuable tool in cellular biology, neuroscience, and membrane potential studies, where it is used in techniques like fluorescence microscopy and flow cytometry. pubcompare.aiontosight.ai It has been specifically used for labeling and analyzing damage in hair cells of larval zebrafish, demonstrating its utility in specialized biological research.

| Probe Name | Full Chemical Name | Primary Application | Key Feature |

| DASPEI | 2-(4-(Dimethylamino)styryl)-N-ethylpyridinium iodide | Staining mitochondria in live cells fishersci.capubcompare.ai | Accumulates based on membrane potential; large Stokes shift fishersci.ca |

| - | 2-(2-(4-(Diethylamino)phenyl)vinyl)-1-ethylpyridinium iodide | Fluorescent probe for cell imaging and biochemical assays ontosight.ai | Structure enables fluorescence at specific wavelengths ontosight.ai |

Role of this compound in Polymer Science and Functional Composites

This compound, as a pyridinium-based ionic liquid, plays a role in polymer science, particularly in the processing of biopolymers like cellulose (B213188) and as a building block for functional polymers.

Studies have investigated the reaction behavior of cellulose in different 1-ethylpyridinium halides. researchgate.net It was observed that while 1-ethylpyridinium chloride could completely dissolve and depolymerize cellulose, this compound did not dissolve or react with cellulose under the same conditions (120 °C). This highlights the critical role of the anion in the ionic liquid's interaction with biopolymers. In the case of the chloride and bromide versions, the ionic liquids acted not only as solvents but also as reagents that first induced depolymerization into smaller compounds like glucose and cellobiose, which then underwent subsequent polymerization to form other products. researchgate.net This reactivity showcases the potential of pyridinium-based ionic liquids to act as reaction media for converting biomass into valuable chemicals and polymer precursors. researchgate.netrsc.org

A key role for this compound and its functionalized analogs in polymer science is as a monomer precursor for the synthesis of poly(ionic liquid)s (PILs). PILs are a class of polymers that have an ionic liquid species in each monomer repeating unit, combining the advantageous properties of ionic liquids with the mechanical stability and processability of polymers. researchgate.net

Researchers have synthesized PILs such as poly-(N-alkyl-4-vinyl-pyridinium iodide) via a straightforward one-step process from poly(4-vinylpyridine) and iodoalkanes. researchgate.net These PILs are water and alcohol soluble, allowing for easy film formation through solution processing. The resulting polymers have been effectively used as electron injection layers in OLEDs, as mentioned previously. researchgate.net The ability to tune the properties of these PILs by simply changing the alkyl chain length demonstrates the versatility of using pyridinium iodide derivatives as precursors for creating tailored functional polymers for electronic applications. researchgate.net

Future Research Directions and Emerging Paradigms for 1 Ethylpyridinium Iodide

Exploration of Green Synthetic Routes for 1-Ethylpyridinium Iodide Production

The development of environmentally friendly and sustainable methods for the synthesis of this compound is a critical area of future research. Traditional synthesis methods often involve the use of volatile organic solvents and require significant energy input. Green synthetic routes aim to mitigate these drawbacks by employing alternative energy sources, biodegradable materials, and more efficient reaction conditions.

One promising approach is the use of microwave-assisted synthesis . Microwave irradiation can significantly reduce reaction times and improve energy efficiency compared to conventional heating methods. acs.orgmdpi.comnih.gov While specific studies on the microwave-assisted synthesis of this compound are still emerging, research on analogous pyridinium (B92312) salts has demonstrated the potential for high yields and shorter reaction times. researchgate.netrsc.org Future work will likely focus on optimizing microwave parameters, such as temperature, pressure, and irradiation time, to maximize the yield and purity of this compound while minimizing energy consumption.

Another key area of exploration is the utilization of biomass-derived precursors . The principles of green chemistry encourage the use of renewable feedstocks to reduce reliance on fossil fuels. eurekalert.org Research into synthesizing pyridinium cations from naturally occurring compounds is gaining traction. Although direct synthesis of this compound from biomass is a long-term goal, the exploration of bio-based starting materials for the pyridine (B92270) ring or the ethyl group could significantly enhance the sustainability of its production.

Furthermore, the design of biodegradable pyridinium ionic liquids is a significant research thrust. rsc.orgmdpi.com By incorporating functional groups that are susceptible to microbial degradation, the environmental persistence of these compounds can be reduced. While some pyridinium-based ionic liquids have shown promise in terms of biodegradability, specific data for this compound is needed. phasetransfercatalysis.commdpi.com Future studies will likely involve designing and synthesizing derivatives of this compound with enhanced biodegradability and assessing their environmental fate and toxicology.

To ensure the economic and environmental viability of these green synthetic routes, techno-economic analysis (TEA) and life cycle assessment (LCA) will be indispensable tools. preprints.orgcefic.orgmdpi.comscispace.comsunyempire.edu TEA can evaluate the cost-effectiveness of new production methods compared to traditional routes, while LCA can provide a comprehensive assessment of the environmental footprint from cradle to grave. rsc.orgchemrxiv.orgcircularonline.co.uknih.gov These analyses will be crucial for guiding research and development efforts towards the most sustainable and economically feasible production pathways for this compound.

| Green Synthesis Approach | Potential Advantages | Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction time, Increased energy efficiency, Higher yields | Optimization of reaction conditions (temperature, time, power), Scale-up studies |

| Biomass-Derived Precursors | Use of renewable feedstocks, Reduced carbon footprint | Identification of suitable biomass sources, Development of efficient conversion pathways |

| Biodegradable Design | Reduced environmental persistence, Lower ecotoxicity | Incorporation of biodegradable functional groups, Biodegradation and toxicity testing |

| Process Optimization | Improved efficiency, Reduced waste generation | Application of techno-economic analysis and life cycle assessment |

Advanced Computational Design and Prediction for Novel this compound Applications

Computational modeling and predictive tools are becoming increasingly vital in accelerating the discovery and design of new applications for ionic liquids like this compound. These in silico methods offer a cost-effective and efficient way to screen potential applications and understand the structure-property relationships that govern the behavior of this compound.

Quantum chemical calculations , such as Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of this compound. These calculations can provide insights into charge distribution, molecular orbitals, and the nature of cation-anion interactions, which are fundamental to its chemical behavior.

Molecular dynamics (MD) simulations offer a powerful approach to understanding the behavior of this compound in different environments. By simulating the movement of individual ions over time, MD can predict various physicochemical properties, including density, viscosity, and diffusion coefficients. These simulations are particularly useful for designing and optimizing electrolytes for applications such as batteries and solar cells.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are being developed to predict the biological activity and physical properties of ionic liquids based on their molecular structure. By establishing correlations between molecular descriptors and experimental data, QSAR/QSPR models can be used to screen large libraries of virtual compounds and identify candidates with desired properties for specific applications, such as solvents for enzymatic reactions or components of drug delivery systems.

The integration of these computational approaches allows for a multi-scale modeling strategy, from the electronic level to the bulk fluid behavior. This comprehensive in silico investigation can guide experimental efforts and accelerate the development of novel applications for this compound in a more rational and efficient manner.

| Computational Method | Information Provided | Potential Applications |

| Density Functional Theory (DFT) | Electronic structure, charge distribution, molecular orbitals | Understanding reactivity, predicting spectroscopic properties |

| Molecular Dynamics (MD) | Physicochemical properties (density, viscosity), transport properties | Design of electrolytes, optimization of solvent systems |

| QSAR/QSPR | Prediction of biological activity and physical properties | Virtual screening for new applications, toxicity assessment |

Integration of this compound into Multifunctional Hybrid Materials

The incorporation of this compound into multifunctional hybrid materials represents a promising avenue for creating advanced materials with tailored properties and novel functionalities. By combining the unique characteristics of this ionic liquid with other materials such as polymers, nanoparticles, and metal-organic frameworks, researchers can develop new systems for a wide range of applications.

One area of significant interest is the development of This compound-functionalized graphene and other carbon nanomaterials . The functionalization of graphene with ionic liquids can enhance its dispersibility and introduce new properties, making it suitable for applications in catalysis, sensing, and energy storage. researchgate.netmdpi.commdpi.comcore.ac.uk Future research will focus on developing controlled methods for attaching this compound to graphene surfaces and exploring the synergistic effects of this combination.

The integration of this compound into metal-organic frameworks (MOFs) is another exciting research direction. MOFs are highly porous materials with tunable structures, and incorporating ionic liquids within their pores can lead to enhanced gas sorption and separation properties, as well as novel catalytic activities. acs.orgcircularonline.co.ukmdpi.com The development of MOFs covalently modified with pyridinium salts is a promising approach for applications such as CO2 capture and conversion. acs.org

Stimuli-responsive polymers that incorporate this compound are also being explored. These "smart" materials can undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, or light. eurekalert.orgphasetransfercatalysis.comscispace.com By integrating the ionic liquid into the polymer structure, it is possible to create materials with tunable responsiveness for applications in drug delivery, sensors, and actuators.

Furthermore, the use of this compound in the fabrication of electrochemical sensors and composites holds great potential. nih.govrsc.orgsunyempire.educhemrxiv.org The ionic liquid can act as a conductive matrix or a recognition element, enhancing the sensitivity and selectivity of the sensor. Hybrid materials combining this compound with conductive polymers or nanoparticles are being investigated for the detection of various analytes.

| Hybrid Material System | Potential Functionalities | Emerging Applications |

| Functionalized Graphene | Enhanced dispersibility, improved conductivity, catalytic activity | Catalysis, electrochemical sensors, energy storage |

| Metal-Organic Frameworks (MOFs) | Increased gas sorption, enhanced catalytic activity | Gas separation and storage, heterogeneous catalysis |

| Stimuli-Responsive Polymers | Tunable response to external stimuli | Drug delivery, "smart" coatings, actuators |

| Electrochemical Composites | High conductivity, selective recognition | Chemical and biological sensors |

Sustainable Chemical Processes Utilizing this compound-Based Systems

The unique properties of this compound, such as its low vapor pressure, thermal stability, and tunable solvency, make it a promising candidate for developing more sustainable chemical processes. Future research in this area will focus on leveraging these properties to improve reaction efficiency, reduce waste, and enable the use of renewable resources.

A significant application lies in its use as a recyclable catalyst and reaction medium in organic synthesis. researchgate.net N-ethyl pyridinium iodide has been shown to act as an effective solvent and promoter for reactions such as the hydrocarboxylation of olefins, where it can be recycled and reused, minimizing waste. phasetransfercatalysis.com The development of catalytic systems where the ionic liquid plays a dual role as both solvent and catalyst is a key area of interest. preprints.org

The use of this compound in biocatalysis and enzymatic reactions is another emerging field. Ionic liquids can provide a non-aqueous environment that can enhance the stability and activity of enzymes, enabling reactions that are difficult to perform in traditional aqueous media. Research will focus on understanding the interactions between enzymes and this compound to design optimized biocatalytic systems.

Electrochemical synthesis in this compound offers a green alternative to conventional chemical synthesis. rsc.orgmdpi.comcore.ac.uk The high ionic conductivity and wide electrochemical window of many ionic liquids make them suitable electrolytes for a variety of electrochemical reactions, potentially reducing the need for harsh reagents and simplifying product purification. acs.org

Furthermore, pyridinium-based ionic liquids are being investigated for CO2 capture and utilization . nih.govrsc.orgchemrxiv.org Porous organic polymers incorporating pyridinium moieties have shown promise for capturing CO2, which can then be converted into valuable chemicals. This compound could be a key component in designing efficient and reversible CO2 capture systems.

Finally, the application of this compound in biomass conversion is a critical area for the development of a sustainable bio-based economy. eurekalert.orgrsc.org Ionic liquids can effectively dissolve and pretreat lignocellulosic biomass, making the carbohydrates more accessible for conversion into biofuels and biochemicals. Optimizing the process to allow for the efficient recycling of the ionic liquid is a major research goal. cefic.orgmdpi.comscispace.com

| Sustainable Process | Role of this compound | Key Research Objectives |

| Catalysis and Organic Synthesis | Recyclable solvent and catalyst | Development of efficient catalytic systems, catalyst recycling strategies |

| Biocatalysis | Enzyme stabilization and activation | Understanding enzyme-ionic liquid interactions, process optimization |

| Electrochemical Synthesis | Green electrolyte | Expanding the scope of electrochemical reactions, improving energy efficiency |

| CO2 Capture and Utilization | Absorbent and catalyst support | Designing high-capacity and selective CO2 capture materials, integrated capture and conversion |

| Biomass Conversion | Pretreatment solvent | Enhancing biomass dissolution, efficient ionic liquid recovery and recycling |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 1-ethylpyridinium iodide, and how is purity validated?

- Methodology : Synthesis typically involves quaternization of pyridine with ethyl iodide in a polar solvent (e.g., acetonitrile) under reflux. Purity is validated via spectroscopy to confirm the absence of unreacted pyridine and by elemental analysis to verify stoichiometry. For example, peaks at δ 8.7–9.2 ppm (pyridinium protons) and δ 1.5–1.8 ppm (ethyl group) are characteristic . High-performance liquid chromatography (HPLC) with UV detection (≥99% purity) is also used for derivatives like DASPEI .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

- Methodology : The compound is highly soluble in polar aprotic solvents (e.g., DMSO, methanol) but poorly soluble in water. Solubility testing via gravimetric analysis is recommended for specific solvents. For biological applications, DMSO stock solutions (0.5–5 mg/mL) are prepared and diluted in aqueous buffers to avoid precipitation. Solubility data should be cross-referenced with UV-Vis spectroscopy (εmax at 457–463 nm for derivatives) to confirm stability .

Q. How is this compound characterized spectroscopically?

- Methodology : Key techniques include:

- : Peaks for pyridinium protons (δ 8.5–9.5 ppm) and ethyl groups (δ 1.3–1.8 ppm) .

- FT-IR: Stretching vibrations for C-N<sup>+</sup> (1,220–1,250 cm<sup>−1</sup>) and C-I (500–600 cm<sup>−1</sup>) .

- UV-Vis: For derivatives like DASPEI, absorbance maxima at 457–463 nm indicate π-π* transitions in the conjugated system .

Advanced Research Questions

Q. How does this compound interact with mitochondrial membranes in live-cell assays?

- Methodology : The compound accumulates in mitochondria due to its lipophilic cation nature, driven by membrane potential. Fluorescence assays (e.g., using DASPEI) measure emission at 570–600 nm (Stokes shift ~100 nm) to quantify membrane potential. Calibration with uncouplers like CCCP validates specificity. Confocal microscopy confirms subcellular localization . Contradictions in membrane affinity between cell types require controls using Rho123 or TMRM dyes .

Q. What experimental strategies resolve contradictions in reported fluorescence quantum yields of 1-ethylpyridinium derivatives?

- Methodology : Discrepancies arise from solvent polarity, pH, and excitation wavelength. Standardize measurements using:

- Solvent systems : Compare DMSO vs. aqueous buffers.

- Reference standards : Use quinine sulfate (Φ = 0.55 in 0.1 M H2SO4) for calibration.

- pH control : Adjust with HEPES or PBS (pH 7.4 for physiological conditions).

Reproducibility requires detailed reporting of instrument parameters (e.g., slit widths, detector sensitivity) .

Q. How can in vivo and in vitro models be optimized for studying this compound’s bioactivity?

- Methodology :

- In vitro : Use immortalized cell lines (e.g., HEK293) with standardized mitochondrial isolation protocols. Measure IC50 values via MTT assays, accounting for dye interference .

- In vivo : Zebrafish larvae are ideal for real-time imaging due to transparency. Dose-response studies (e.g., 0.1–10 µM) assess toxicity and uptake kinetics. Validate with TEM to visualize mitochondrial ultrastructure .

Q. What advanced techniques elucidate the structural dynamics of this compound in ionic liquid systems?

- Methodology : Pair molecular dynamics (MD) simulations with experimental

- MD : Simulate cation-anion interactions using force fields like OPLS-AA.

- Raman spectroscopy : Monitor C-I stretching modes (500–600 cm<sup>−1</sup>) to validate simulation predictions.

- DSC/TGA : Determine thermal stability (decomposition ~267°C) and phase behavior .

Methodological Considerations

- Data Reproducibility : Adhere to Beilstein Journal guidelines for experimental reporting, including raw data deposition and step-by-step synthesis protocols .

- Contradiction Analysis : Use meta-analysis frameworks to compare published fluorescence yields, emphasizing solvent and instrumentation variables .

- Ethical Compliance : For biological studies, follow NIH guidelines for animal/human subject protocols, including IRB approvals and dose justification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.